molecular formula C9H19ClFNO B1442843 4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride CAS No. 1219967-26-6

4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

Cat. No. B1442843
M. Wt: 211.7 g/mol
InChI Key: ZJKZGMMIRBJREL-UHFFFAOYSA-N
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Description

“4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219967-26-6 . It belongs to the piperidine chemical family .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride” can be found in various chemical databases .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride and related compounds have been synthesized for various applications, primarily in medicinal chemistry. These include derivatives used as neuroleptic agents, synthesized through processes like Mannich reaction, Grignard reaction, and hydrogenolysis (Nakatsuka, Kawahara, & Yoshitake, 1981).
  • Piperidine derivatives have been synthesized for potential applications as 5-HT2 antagonists, indicating their relevance in neurotransmitter modulation and potential therapeutic uses (Watanabe, Yoshiwara, & Kanao, 1993).

Crystallography and Material Science

  • The compound and its related derivatives have been studied for their crystal structures, providing insights into their molecular configurations and potential for material science applications. For instance, different crystal forms of paroxetine hydrochloride, a related compound, have been analyzed, contributing to the understanding of its physical properties (Yokota, Uekusa, & Ohashi, 1999).

Pharmacological Research

  • Piperidine hydrochloride compounds have been explored for their pharmacological properties, including as selective serotonin reuptake inhibitors, indicating their potential applications in treating various psychiatric disorders (Germann, Ma, Han, & Tikhomirova, 2013).

Cytotoxicity and Anticancer Research

  • Certain piperidine derivatives have been synthesized and evaluated for their cytotoxicity, indicating potential applications in anticancer research. These compounds have shown significant cytotoxicity toward various cell lines, highlighting their potential as novel anticancer agents (Dimmock et al., 1998).

Antimicrobial Research

  • Piperidine derivatives have also been studied for their antimicrobial activities. For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized using piperidine, demonstrated in vitro antimicrobial susceptibilities (Kumar et al., 2016).

Neurotransmission Studies

  • Research on certain piperidine derivatives includes their use in studying neurotransmission. For instance, an 18F-fluorine labelled GABA transporter ligand for GABA-transporter subtype GAT-3 was developed for in vivo visualization of GABAergic neurotransmission (Schirrmacher et al., 2001).

Safety And Hazards

Piperidines are classified as flammable liquids (Category 2), and they have acute toxicity, both oral (Category 4) and inhalation (Category 3). They also have acute toxicity when in contact with skin (Category 3), and they cause severe skin burns and eye damage (Category 1). They pose a short-term (acute) aquatic hazard (Category 3) .

properties

IUPAC Name

4-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO.ClH/c10-4-8-12-7-3-9-1-5-11-6-2-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZGMMIRBJREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

CAS RN

1219967-26-6
Record name Piperidine, 4-[2-(2-fluoroethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kroth, F Oden, J Molette, H Schieferstein… - Journal of Medicinal …, 2021 - ACS Publications
The first candidate PI-2014 was tested in healthy controls and subjects with Alzheimer’s disease (AD). As PI-2014 displayed off-target binding to monoamine oxidase A (MAO-A), a new …
Number of citations: 10 pubs.acs.org

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